Cas no 1567109-82-3 (3-fluoro-3-(furan-3-yl)propan-1-amine)

3-fluoro-3-(furan-3-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-3-(furan-3-yl)propan-1-amine
- 1567109-82-3
- EN300-1846047
-
- Inchi: 1S/C7H10FNO/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7H,1,3,9H2
- InChI Key: ASTWKYFWGQAZPV-UHFFFAOYSA-N
- SMILES: FC(C1=COC=C1)CCN
Computed Properties
- Exact Mass: 143.074642105g/mol
- Monoisotopic Mass: 143.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 39.2Ų
3-fluoro-3-(furan-3-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846047-0.25g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1846047-1.0g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 1g |
$1857.0 | 2023-06-01 | ||
Enamine | EN300-1846047-0.1g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1846047-2.5g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1846047-10.0g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 10g |
$7988.0 | 2023-06-01 | ||
Enamine | EN300-1846047-10g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1846047-5.0g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 5g |
$5387.0 | 2023-06-01 | ||
Enamine | EN300-1846047-0.5g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1846047-0.05g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1846047-1g |
3-fluoro-3-(furan-3-yl)propan-1-amine |
1567109-82-3 | 1g |
$1414.0 | 2023-09-19 |
3-fluoro-3-(furan-3-yl)propan-1-amine Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 3-fluoro-3-(furan-3-yl)propan-1-amine
Research Brief on 3-fluoro-3-(furan-3-yl)propan-1-amine (CAS: 1567109-82-3) in Chemical Biology and Pharmaceutical Applications
3-fluoro-3-(furan-3-yl)propan-1-amine (CAS: 1567109-82-3) is a fluorinated amine derivative with a furan moiety, which has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound's molecular structure combines the electron-rich furan ring with a fluorine atom, offering interesting physicochemical properties that make it a promising candidate for drug discovery and development.
Recent studies have explored the synthetic routes to 3-fluoro-3-(furan-3-yl)propan-1-amine, with particular focus on asymmetric synthesis methods to obtain enantiomerically pure forms. The compound's chiral center at the fluorinated carbon atom presents both challenges and opportunities in synthetic chemistry, as different enantiomers may exhibit distinct biological activities. Researchers have reported successful asymmetric hydrogenation approaches using chiral catalysts, achieving high enantiomeric excess (ee > 95%) for this important building block.
In pharmacological investigations, 3-fluoro-3-(furan-3-yl)propan-1-amine has shown promising activity as a modulator of neurotransmitter systems. Preliminary in vitro studies indicate its potential as a serotonin receptor ligand, with subtype selectivity that could be valuable for CNS drug development. The fluorine atom's presence appears to enhance binding affinity while improving metabolic stability, addressing common challenges in neuropharmaceutical design.
The compound's applications extend to medicinal chemistry as a versatile intermediate. Recent patent literature reveals its incorporation into novel drug candidates targeting inflammatory diseases, with several derivatives demonstrating potent inhibition of key pro-inflammatory cytokines. The furan ring's hydrogen bond accepting capability, combined with the fluorine atom's electronic effects, creates favorable interactions with biological targets.
Structural-activity relationship (SAR) studies have identified the optimal positioning of the fluorine atom and amine group for maximal biological effect. Computational modeling suggests that 3-fluoro-3-(furan-3-yl)propan-1-amine adopts a preferred conformation that facilitates target binding while maintaining favorable pharmacokinetic properties. These insights are guiding the design of next-generation derivatives with improved therapeutic profiles.
Ongoing research is exploring the compound's potential in radiopharmaceutical applications, where the fluorine-18 labeled version could serve as a PET imaging tracer. Early results show promising biodistribution patterns and target specificity, particularly for neurological imaging. The synthetic accessibility of this scaffold makes it attractive for developing novel diagnostic agents.
In conclusion, 3-fluoro-3-(furan-3-yl)propan-1-amine represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structural features offer multiple opportunities for medicinal chemistry optimization, while recent advances in synthetic methodology have made it more accessible for research purposes. Future studies will likely focus on expanding its therapeutic applications and exploring its potential in combination therapies.
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